TC OT 39

説明

特性

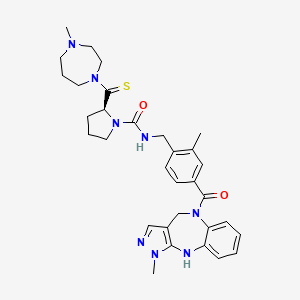

IUPAC Name |

(2S)-2-(4-methyl-1,4-diazepane-1-carbothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N8O2S/c1-22-18-23(30(41)40-21-25-20-34-37(3)29(25)35-26-8-4-5-9-27(26)40)11-12-24(22)19-33-32(42)39-15-6-10-28(39)31(43)38-14-7-13-36(2)16-17-38/h4-5,8-9,11-12,18,20,28,35H,6-7,10,13-17,19,21H2,1-3H3,(H,33,42)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNHHKZYKYNBEI-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N6CCCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N6CCCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031871 | |

| Record name | TC OT 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479232-57-0 | |

| Record name | (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479232-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TC OT 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TC-OT-39 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV6SD8REW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Derivatization of Tc Ot 39

Synthetic Methodologies for TC OT 39

While this compound is a known synthetic compound utilized in pharmacological research, the detailed synthetic methodologies for its initial preparation are not explicitly described in the provided sources. The literature focuses on its application as a starting material for the synthesis of derivative compounds, particularly photoactivatable forms. nih.gov this compound is described as a synthetic analog of oxytocin. wikipedia.org Its structural similarity to other small-molecule oxytocin receptor agonists has been noted. nih.gov

Development of Photoactivatable Derivatives of this compound (e.g., PATCOT)

The development of photoactivatable or "caged" pharmacological agents is a significant area of chemical biology, allowing for the precise spatiotemporal control of drug activity using light. nih.gov This involves modifying a biologically active molecule with a photolabile group that renders it inactive until irradiated with light of a specific wavelength, which cleaves the caging group and restores the molecule's biological function. nih.gov this compound has been utilized in this approach to create a photoactivatable derivative known as PATCOT. nih.gov

PATCOT (referred to as compound 37 in some literature) is synthesized by integrating this compound (compound 36) with a photolabile caging group. nih.gov A specific and optimized coumarin-based photolabile group, the ABC cage (compound 32), has been successfully employed for this purpose. nih.gov This cage is designed to modify tertiary amines, such as the one present in this compound, by forming a quaternary ammonium salt linkage. nih.gov The integration of the ABC cage with this compound allows for the creation of a caged compound that is initially inactive but can release the active this compound upon illumination, enabling its use in optopharmacology experiments. nih.gov The synthesis of PATCOT involves the reaction of this compound with ABC-Br in acetonitrile. nih.gov

Research into coumarin-caged tertiary amines, including the precursor work leading to the ABC cage used in PATCOT, has focused on understanding and optimizing their photochemical uncaging mechanisms. nih.gov Earlier generations of coumarin cages, such as BCMACM, suffered from limitations including low uncaging quantum yields (Φu < 1%) and the production of formaldehyde as a toxic byproduct upon photolysis. nih.gov

Detailed mechanistic studies revealed that the uncaging of BCMACM-caged tertiary amines primarily proceeds through pathways that can lead to undesirable byproducts. nih.gov Optimization strategies aimed at improving uncaging efficiency and byproduct profiles led to the development of the ABC cage. nih.gov The incorporation of specific structural features, namely a 3,3-dicarboxyazetidine functionality and a bromine substituent on the coumarin core, was found to significantly alter the photochemical mechanism. nih.gov These modifications promote a shift towards a heterolytic cleavage pathway, which effectively eliminates the release of formaldehyde and substantially increases the uncaging quantum yield. nih.gov

Molecular and Cellular Mechanisms of Action of Tc Ot 39

Oxytocin Receptor (OXTR) Agonism and Partial Agonism

TC OT 39 functions as a partial agonist at the oxytocin receptor. This means it can activate the receptor and elicit a cellular response, but the maximum response it can achieve is lower than that of a full agonist like oxytocin itself. nih.govnih.govnobelprize.orgrndsystems.comnih.govoregonstate.edu

In Vitro Pharmacological Characterization and Efficacy Assessment

In vitro studies have characterized the potency and efficacy of this compound at the human OXTR (hOXTR). This compound demonstrates partial agonism with an EC50 value of 13.7 nM and an intrinsic activity of 55% relative to a full agonist. nih.govnih.govrndsystems.com Other studies report an EC50 of 33 nM for the oxytocin receptor. rndsystems.comtocris.com In an IP3 accumulation assay, which measures a downstream effect of OXTR activation, this compound showed an EC50 of 890 ± 90 nM with a maximum efficacy of 67 ± 4% compared to oxytocin. nih.gov this compound also exhibits selectivity for OXTR and AVPR1a over other vasopressin receptors like AVPR1b and AVPR2. nih.govnih.govrndsystems.com

Here is a summary of in vitro pharmacological data for this compound at human OXTR and AVPR1a:

| Receptor | Mechanism | Potency (EC50/IC50) | Intrinsic Activity / Inverse Agonism | Reference |

| hOXTR | Partial Agonist | 13.7 nM (EC50) | 55% | nih.govnih.govrndsystems.com |

| hOXTR (IP3 accumulation) | Partial Agonist | 890 ± 90 nM (EC50) | 67 ± 4% (vs. oxytocin) | nih.gov |

| OXTR | Partial Agonist | 33 nM (EC50) | Not specified | rndsystems.comtocris.com |

| hAVPR1a | Inverse Agonist | 2.3 nM (IC50) | -30% | nih.govnih.govrndsystems.com |

| AVPR1a | Antagonist | 330 nM (Ki) | Not specified | rndsystems.comtocris.commedchemexpress.comwikipedia.org |

G Protein-Coupled Receptor (GPCR) Signaling Pathways

OXTR is a G protein-coupled receptor (GPCR). wikipedia.orgunibe.ch Upon activation by agonists, GPCRs can couple to intracellular signaling proteins, including G proteins and β-arrestins, to mediate cellular responses. researchgate.net

Gq Protein Coupling and Downstream Signaling

The OXTR is primarily coupled to Gq proteins. wikipedia.orgunibe.ch Activation of OXTR by agonists, including partial agonists like this compound, leads to the activation of the Gq protein signaling pathway. nih.govwikipedia.org This pathway involves the activation of phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgunibe.chresearchgate.netnih.gov IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions and thereby increasing intracellular calcium concentration. wikipedia.orgunibe.chresearchgate.netnih.gov this compound has been shown to activate Gq signaling at hOXTR. nih.gov

Beta-Arrestin Recruitment Profiles and Functional Selectivity

GPCRs can also signal through β-arrestin recruitment, which can lead to receptor desensitization, internalization, and the activation of distinct signaling pathways. researchgate.netnih.govacs.org Research indicates that this compound exhibits functional selectivity, also known as biased agonism, at hOXTR. nih.gov Specifically, this compound shows a preference for activating Gq signaling over recruiting β-arrestin. nih.gov While oxytocin acts as a full agonist for β-arrestin recruitment, this compound demonstrates reduced efficacy for this pathway compared to oxytocin. nih.gov This biased signaling profile suggests that this compound may preferentially activate certain downstream pathways (Gq-mediated) while having less impact on others (β-arrestin-mediated). nih.govacs.org

Vasopressin Receptor (AVPR) Modulation

In addition to its effects at the OXTR, this compound also interacts with vasopressin receptors, particularly the AVPR1a. nih.govnih.govnobelprize.orgrndsystems.comnih.govoregonstate.eduwikipedia.org

AVPR1a Antagonism and Inverse Agonism

This compound acts as an antagonist or inverse agonist at the human AVPR1a (hAVPR1a). nih.govnih.govnobelprize.orgrndsystems.comnih.govoregonstate.eduwikipedia.org Antagonists block the action of agonists, while inverse agonists bind to receptors and reduce their basal constitutive activity. acs.orgnih.govelifesciences.org At hAVPR1a, this compound has been characterized as an inverse agonist with an IC50 of 2.3 nM and an intrinsic activity (inverse agonism) of -30%. nih.govnih.govrndsystems.com Other studies report this compound as an AVPR1a antagonist with a Ki value of 330 nM. rndsystems.comtocris.commedchemexpress.comwikipedia.org AVPR1a is primarily coupled to Gq proteins. wikipedia.org By acting as an antagonist or inverse agonist at AVPR1a, this compound can counteract the effects mediated by AVPR1a activation. elifesciences.org

Assessment of AVPR1b and AVPR2 Receptor Activity/Selectivity

Studies have assessed the activity and selectivity of this compound at the AVPR1B and AVPR2 receptors. This compound did not activate the human AVPR2 receptor in cell-based assays. nih.gov While some sources indicate partial agonist activity at the V2 receptor (AVPR2) with an EC50 of 850 nM, others report no activation of human AVPR2. nih.govtocris.comwikipedia.orgrndsystems.com this compound also showed limited efficacy at the human AVPR1B receptor, with an EC50 of 4300 ± 70 nM and reduced efficacy (74 ± 2%) compared to vasopressin. nih.gov The AVPR1B receptor is predominantly found in the anterior pituitary and is involved in stimulating adrenocorticotropic hormone release. medchemexpress.comgenecards.org

Receptor Selectivity Profiles and Binding Specificity Across Oxytocin/Vasopressin Receptor Subtypes

This compound exhibits a distinct selectivity profile across the oxytocin and vasopressin receptor subtypes. It is characterized as a selective agonist of the oxytocin receptor (OXTR). tocris.commedchemexpress.comchemsrc.comabmole.com Reported EC50 values for OXTR activation vary, including 180 nM, 33 nM (full agonist in a gene reporter assay), and 667 nM (partial agonist in IP3 accumulation). nih.govmedchemexpress.comchemsrc.comabmole.com

In contrast to its agonist activity at OXTR, this compound functions as an antagonist at the AVPR1A (V1a) vasopressin receptor, with a reported Ki value of 330 nM. tocris.comwikipedia.orgrndsystems.commedchemexpress.comchemsrc.comabmole.comfrontiersin.orgtocris.com Some research suggests it may act as an inverse agonist at AVPR1A. nih.gov

Regarding AVPR2 (V2), this compound is described as a partial agonist with an EC50 of 850 nM by some sources, while others indicate no activation of human AVPR2. nih.govtocris.comwikipedia.orgrndsystems.com Its selectivity for human OXTR versus human AVPR1B has been reported as 24-fold. nih.gov

The table below summarizes some of the reported activity and binding data for this compound across different receptor subtypes:

| Receptor Subtype | Activity | EC50 (nM) | Ki (nM) | Notes | Source(s) |

| OXTR | Agonist | 180 | - | Selective agonist | medchemexpress.comchemsrc.comabmole.com |

| OXTR | Agonist | 33 | - | Full agonist (gene reporter assay) | nih.govrndsystems.com |

| OXTR | Partial Agonist | 667 | - | Partial agonist (IP3 accumulation) | nih.gov |

| OXTR | Partial Agonist | 850 | - | Partial agonist | tocris.comrndsystems.com |

| AVPR1A (V1a) | Antagonist | - | 330 | Also described as inverse agonist | nih.govtocris.comwikipedia.orgrndsystems.commedchemexpress.comchemsrc.comabmole.comfrontiersin.orgtocris.com |

| AVPR1B (V1b) | Agonist | 4300 ± 70 | - | Reduced efficacy compared to vasopressin | nih.gov |

| AVPR2 (V2) | Partial Agonist | 850 | - | Some sources report no activation | nih.govtocris.comwikipedia.orgrndsystems.com |

Note: Discrepancies in reported values may be due to different assay methodologies and cell systems used.

Pharmacological Chaperone Activity for OXTR Trafficking and Cell Surface Expression

The potential of small molecules to act as pharmacological chaperones to enhance the trafficking and cell surface expression of the oxytocin receptor (OXTR) has been investigated, particularly in the context of OXTR variants that may impair its movement to the cell surface. researchgate.netnih.gov Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, assisting their proper folding and trafficking. nih.govpnas.org

This compound was included in a screen of small-molecule ligands binding to oxytocin and/or vasopressin receptors to identify compounds with pharmacological chaperone activity for OXTR. researchgate.net The study utilized HEK293T cells transfected with a variant OXTR (V281M OXTR) known to have impaired cell surface trafficking. researchgate.netnih.gov

Contrary to acting as a chaperone that increases cell surface receptor levels, this compound decreased the cell surface abundance of V281M OXTR in these experiments. researchgate.net This effect is likely attributable to its agonist activity at the OXTR, leading to β-arrestin-induced internalization of the receptor after activation. researchgate.net Therefore, in this specific context of the V281M OXTR variant and experimental setup, this compound did not demonstrate pharmacological chaperone activity that rescues or increases OXTR trafficking to the cell surface; instead, its agonist property resulted in decreased surface expression. researchgate.net Other compounds, specifically OXTR antagonists, were identified in the screen that did increase cell surface levels of both variant and wild-type OXTR. researchgate.netnih.govnih.gov

Preclinical Pharmacological and Behavioral Investigations of Tc Ot 39

In Vivo Behavioral Assays in Rodent Models

Studies utilizing various rodent behavioral assays have provided insights into the effects of TC OT 39 on social deficits, anxiety-like behaviors, nociception, pruritus, and uterine signaling. medchemexpress.comnih.govresearchgate.netnih.gov

Evaluation in Autism Spectrum Disorder-like Social Deficit Models (e.g., BALB/cByJ Mice)

The BALB/cByJ mouse strain is utilized as a model for autism spectrum disorder (ASD)-like social deficits. nih.govnih.govescholarship.orgfrontiersin.org Investigations have assessed the prosocial efficacy of this compound in this model. Despite selectively activating the OXTR in in vitro cell-based assays, this compound did not demonstrate prosocial efficacy in the BALB/cByJ mouse model when administered subchronically. nih.govnih.gov A subchronic treatment regimen involving four administrations over an 8-9 day period did not lead to significant effects on social approach or the number of side entries in the three-chamber choice test, even when evaluated 24 hours and 14 days after the final treatment. nih.gov

Assessment of Anxiety-like Behaviors (e.g., Marble-Burying Assay in C57BL/6J Mice)

The marble-burying assay is a behavioral test commonly used in preclinical research to assess anxiety-like or compulsive-like behaviors in rodents. medchemexpress.comsemanticscholar.orgcpn.or.kr this compound has been evaluated in this assay using C57BL/6J mice. Acute treatment with this compound led to decreases in marble burying at a dose of 50 mg/kg. medchemexpress.comnih.gov However, at a higher dose of 75 mg/kg, this compound showed overt sedative-like effects in C57BL/6J mice. medchemexpress.com In BALB/cByJ mice, acute this compound treatment at 50 mg/kg resulted in comparable decreases in marble burying. nih.gov

Data Table 1: Effect of Acute this compound on Marble Burying in Mice

| Mouse Strain | Treatment (Acute) | Effect on Marble Burying | Notes | Source |

| C57BL/6J | This compound (50 mg/kg) | Decreased | medchemexpress.comnih.gov | |

| C57BL/6J | This compound (75 mg/kg) | Decreased | Overt sedative effects | medchemexpress.com |

| BALB/cByJ | This compound (50 mg/kg) | Decreased | Comparable decrease | nih.gov |

Modulation of Nociceptive or Pruritic Responses (e.g., Itch Scratching Behavior via Spinal GRP/GRPR System in Mice)

Studies have investigated the potential role of the oxytocin system in modulating nociceptive and pruritic responses. Intrathecal administration of this compound has been shown to cause significant scratching behaviors in mice. researchgate.netnih.govfrontiersin.org This effect is proposed to be mediated via the spinal gastrin-releasing peptide/gastrin-releasing peptide receptor (GRP/GRPR) system. researchgate.netnih.govfrontiersin.orgfrontiersin.org It is hypothesized that oxytocin binds to OXTRs expressed on GRP neurons, leading to the release of GRP, which then activates GRPR neurons to trigger scratching behavior. nih.gov this compound, acting as an OXTR agonist and V1aR antagonist, mimicked the effects of oxytocin in certain pain-related models. researchgate.netresearchgate.net

Preclinical Modulation of Uterine Signaling Pathways in Rat Models

This compound has demonstrated activity in vivo in a rat model of uterine response. tocris.com This aligns with the known role of oxytocin and its analogs in stimulating uterine contractions. wikipedia.orgwikipedia.orgnih.gov

Comparative Preclinical Pharmacology with Related Oxytocin Analogs and Endogenous Metabolites

Comparative studies have evaluated the pharmacological profile and behavioral effects of this compound alongside other oxytocin analogs and endogenous metabolites to better understand its specific properties. nih.govnih.govwikipedia.orgresearchgate.net

Comparison with Carbetocin, WAY-267464, and LIT-001

This compound is one of the early small-molecule agonists developed for the oxytocin receptor, alongside compounds like WAY-267464 and LIT-001. wikipedia.orgresearchgate.net

Carbetocin: Carbetocin is another synthetic oxytocin analog and an OXTR agonist. nih.govwikipedia.orgguidetoimmunopharmacology.orgmedchemexpress.com Similar to this compound, carbetocin was investigated in the BALB/cByJ mouse model of ASD-like social deficits and also failed to show prosocial efficacy in this model. nih.govnih.gov Carbetocin has been reported to have about 10-fold lower affinity for the oxytocin receptor compared to oxytocin but exhibits higher stability and a longer duration of action. medchemexpress.com While this compound showed effects in the marble-burying assay, comparisons of the magnitude of effect with carbetocin in this specific assay were not explicitly detailed in the provided text.

WAY-267464: WAY-267464 is described as a potent, selective, non-peptide OXTR agonist. wikipedia.orgtocris.com Although initially reported as selective, it has also been shown to act as a potent vasopressin V1A receptor antagonist, similar to this compound's activity at this receptor. wikipedia.org WAY-267464 has demonstrated anxiolytic-like effects in animal tests. wikipedia.orgtocris.comresearchgate.net Compared to this compound, WAY-267464 is considered a magnitude level more potent as an OXTR agonist, although they have similar affinity at V1a AVP receptors. researchgate.net

LIT-001: LIT-001 is another small-molecule OXTR agonist. wikipedia.orgresearchgate.netwikipedia.org It has been reported to have greater selectivity for the oxytocin receptor over the vasopressin V1A receptor compared to both this compound and WAY-267464, showing V1A receptor antagonism only at high concentrations. wikipedia.orgresearchgate.net LIT-001 has shown promise in reducing social deficits in a mouse model of autism (μ-opioid receptor knockout mouse model) following peripheral administration. wikipedia.org This contrasts with the lack of prosocial efficacy observed for this compound in the BALB/cByJ model. nih.govnih.gov LIT-001 also acts as an agonist at the vasopressin V2 receptor at concentrations similar to its OXTR activity. wikipedia.org

Data Table 2: Comparative Receptor Activity of this compound and Related Compounds

| Compound | OXTR Activity | V1A Receptor Activity | V2 Receptor Activity | Source |

| This compound | Selective Agonist | Antagonist | Partial Agonist | medchemexpress.comtocris.comwikipedia.org |

| Carbetocin | Agonist | Lower Affinity | wikipedia.orgmedchemexpress.com | |

| WAY-267464 | Potent Agonist | Potent Antagonist | Negligible Affinity | wikipedia.orgtocris.comresearchgate.net |

| LIT-001 | Agonist | Antagonist (high conc.) | Agonist | wikipedia.orgresearchgate.net |

Behavioral Effects Observed at Specific Preclinical Concentrations

Preclinical studies have investigated the behavioral effects of this compound at specific concentrations and doses. This compound has been shown to be active in vivo in a rat model of uterine response. rndsystems.comtocris.com

In C57BL/6J mice, intraperitoneal administration of this compound at a dose of 50 mg/kg significantly reduced marble burying behavior, a measure often used to assess anxiety-like behavior in rodents. medchemexpress.com However, at a higher dose of 75 mg/kg, this compound exhibited overt sedative-like effects in these mice. medchemexpress.com

Intrathecal administration of this compound at a dose of 0.1 nmol has been shown to induce scratching behaviors in mice, mimicking the effect observed with oxytocin. frontiersin.org This effect is suggested to be mediated via spinal OXTRs and the GRP/GRPR pathway. frontiersin.org

In the BALB/cByJ mouse model of ASD-like social deficits, while this compound selectively activated the OXTR in cell-based assays, it did not show prosocial efficacy in behavioral tests at the concentrations or doses tested in comparison to the effects seen with the OT(4-9) metabolite. researchgate.netnih.govnih.govresearchgate.net

The following table summarizes some of the observed behavioral effects of this compound at specific preclinical doses:

| Animal Model | Route of Administration | Dose/Concentration | Observed Behavioral Effect | Reference |

| C57BL/6J mouse | Intraperitoneal (i.p.) | 50 mg/kg | Decreased marble burying behavior | medchemexpress.com |

| C57BL/6J mouse | Intraperitoneal (i.p.) | 75 mg/kg | Overt sedative-like effects | medchemexpress.com |

| Mouse | Intrathecal (i.t.) | 0.1 nmol | Induced scratching behavior | frontiersin.org |

| BALB/cByJ mouse | Not specified (behavioral tests) | Various (compared to metabolites) | Lack of prosocial efficacy | researchgate.netnih.govnih.govresearchgate.net |

This table presents data from preclinical investigations into the behavioral effects of this compound at specific concentrations and doses.

Analytical Methodologies and Research Applications of Tc Ot 39

Utilization as a Pharmacological Probe for Receptor Research

TC OT 39 is utilized as a pharmacological probe to investigate the intricacies of oxytocin and vasopressin receptor signaling. Its activity profile, being a partial agonist at OXTR and V2 and an antagonist at V1a, makes it a valuable tool for differentiating the roles of these closely related receptors. tocris.comwikipedia.orgrndsystems.commedchemexpress.com Studies have explored its potency and selectivity in cell-based assays. For instance, in a fluorescence-based intracellular calcium mobilization assay, this compound demonstrated a moderately potent full agonist activity at the human OXTR with an EC₅₀ of 180 ± 45 nM, exhibiting equivalent maximal efficacy to oxytocin. nih.gov It also showed selectivity (24-fold) for the human OXTR over the human Avpr1b receptor, although with reduced efficacy. nih.gov this compound did not activate human Avpr1a or Avpr2 receptors and appeared to be an inverse agonist at Avpr1a. nih.gov

Further research using an IP₃ accumulation assay, which specifically measures a downstream second messenger of the Gq coupled pathway, showed EC₅₀ values of 890 ± 90 nM for this compound, with a maximum efficacy of 67 ± 4% compared to oxytocin. nih.gov A broad screen for receptor binding indicated modest binding (Kᵢ > 1 μM) to muscarinic acetylcholine receptors M2, M3, M4, and M5, but no significant binding to other human receptors tested. nih.gov Investigations into the pharmacology of this compound, along with other oxytocinergic compounds, contribute to understanding the possible molecular mechanisms underlying their diverse behavioral effects. researchgate.net

Integration into Compound Libraries for High-Throughput Screening Initiatives

This compound is included in compound libraries, such as the Tocriscreen 2.0 Max and Tocriscreen GPCR Compound Library, which are designed for high-throughput screening (HTS) initiatives. tocris.comtocris.com These libraries comprise biologically active compounds with proven pharmacological activity against various cellular targets, including GPCRs, ion channels, kinases, enzymes, nuclear receptors, and transporters. tocris.com The integration of this compound into such libraries facilitates large-scale screening efforts aimed at identifying compounds with desired activity profiles for drug discovery, target validation, and assay development. tocris.comstanford.edumedchemexpress.commdpi.com HTS allows for the rapid assessment of the effects of a large number of compounds on a specific biological target or pathway. nih.gov

In Vitro and In Vivo Testing Methodologies in Academic Research Settings

Academic research utilizes both in vitro and in vivo testing methodologies to investigate the biological activities of this compound.

In Vitro Testing: In vitro studies using cell-based assays are crucial for characterizing the receptor interactions and signaling pathways modulated by this compound. As mentioned in Section 5.1, fluorescence-based intracellular calcium mobilization assays and IP₃ accumulation assays have been employed to determine its potency and efficacy at oxytocin and vasopressin receptors. nih.gov These methods allow for controlled environments to study the direct effects of the compound on specific cell types expressing the target receptors. In vitro systems also offer advantages such as reduced cost, smaller compound quantities needed, and higher throughput compared to in vivo studies. nih.gov

In Vivo Testing: In vivo studies are conducted in animal models to evaluate the effects of this compound in a complex biological system. This compound has been reported to be active in vivo in a rat model of uterine response. tocris.comrndsystems.com Additionally, studies in the BALB/cByJ mouse model, which exhibits social deficits, have shown that intraperitoneal administration of this compound can induce an improvement in social deficit, similar to the effect observed with carbetocin. mdpi.com In mouse models, this compound has also exhibited sedative effects. medchemexpress.com The marble burying test, a common preclinical research method to assess anxiety-like behavior in rodents, has been used to evaluate the effects of this compound. medchemexpress.com In this test, this compound significantly decreased marble burying at a dose of 50 mg/kg. medchemexpress.com

Data from In Vitro and In Vivo Studies:

| Assay Type | Model System | Observed Effect | Reference |

| Intracellular Calcium Mobilization (EC₅₀) | Human OXTR | 180 ± 45 nM (full agonist) | nih.gov |

| Intracellular Calcium Mobilization (EC₅₀) | Human Avpr1b | 4300 ± 70 nM (reduced efficacy) | nih.gov |

| Intracellular Calcium Mobilization | Human Avpr1a, Avpr2 | No activation (Avpr1a appears inverse agonist) | nih.gov |

| IP₃ Accumulation (EC₅₀) | Human OXTR | 890 ± 90 nM (partial agonist, 67 ± 4% efficacy vs oxytocin) | nih.gov |

| In Vivo Activity | Rat model of uterine response | Active | tocris.comrndsystems.com |

| In Vivo Activity (Intraperitoneal) | BALB/cByJ mouse model (social deficit) | Improvement in social deficit | mdpi.com |

| In Vivo Activity (Marble burying test) | C57BL/6J mice | Decreased marble burying at 50 mg/kg; sedative-like effects at 75 mg/kg medchemexpress.com | medchemexpress.com |

Theoretical Frameworks and Future Research Directions

Structure-Activity Relationship (SAR) Studies for Non-Peptide Oxytocin Agonists

The development of non-peptide oxytocin receptor agonists like TC OT 39 represents a significant area of research aimed at overcoming the limitations associated with peptide agonists, such as poor bioavailability and rapid metabolism nih.govresearchgate.netuniba.it. This compound is recognized as one of the early small-molecule OXTR agonists to be developed wikipedia.org. Its structure, an arylacyl-benzodiazepine pharmacophore, is similar to other early non-peptide agonists such as WAY-267464 wikipedia.orgresearchgate.net.

Pharmacological characterization of this compound has provided key data for SAR studies in the non-peptide series. It acts as a potent non-peptide oxytocin receptor partial agonist with reported EC50 values of 33 nM and 850 nM for the oxytocin receptor and V2 vasopressin receptor, respectively, in one assay tocris.com. Another study using a fluorescence-based intracellular calcium mobilization assay reported an EC50 of 180 ± 45 nM for the human OXTR, with equivalent maximal efficacy (97 ± 3%) compared to oxytocin nih.gov. This compound is also an antagonist at the V1a vasopressin receptor with a Ki of 330 nM tocris.comwikipedia.orgabmole.commedchemexpress.comchemsrc.com.

Comparative studies with other non-peptide agonists, such as LIT-001 and WAY-267464, contribute to understanding the structural features that confer selectivity and efficacy. LIT-001, for instance, has shown greater selectivity for the oxytocin receptor over the vasopressin V1A receptor compared to this compound and WAY-267464 wikipedia.org. These comparisons highlight the ongoing process of refining chemical structures to achieve improved receptor profiles.

The activity of this compound at multiple receptors, while presenting challenges for selectivity, also provides insights into the structural determinants of ligand binding and activation across the oxytocin and vasopressin receptor family. Future SAR studies can leverage the data from compounds like this compound to design novel ligands with enhanced selectivity and desired functional profiles.

The following table summarizes some of the reported receptor activity data for this compound:

| Receptor (Human) | Activity | Value | Assay Type | Source |

| OXTR | Partial Agonist | EC50 = 33 nM | Not specified (likely functional) | tocris.com |

| OXTR | Partial Agonist | EC50 = 667 nM | IP3 accumulation | nih.gov |

| OXTR | Full Agonist | EC50 = 33 nM | Gene reporter assay | nih.gov |

| OXTR | Full Agonist | EC50 = 180 ± 45 nM | Intracellular calcium mobilization | nih.govabmole.commedchemexpress.comchemsrc.com |

| AVPR1a | Antagonist | Ki = 330 nM | Not specified (likely binding or functional) | tocris.comwikipedia.orgnih.govabmole.commedchemexpress.comchemsrc.com |

| AVPR1a | Inverse Agonist | Not specified | Intracellular calcium mobilization | nih.gov |

| AVPR2 | Partial Agonist | EC50 = 850 nM | Not specified (likely functional) | tocris.com |

| AVPR2 | Partial Agonist | Ki = >1000 nM | Not specified (likely binding) | wikipedia.org |

| AVPR1b | Selective (24-fold vs OXTR) | EC50 = 4300 ± 70 nM | Intracellular calcium mobilization | nih.gov |

Note: EC50 values indicate the half-maximal effective concentration for agonist activity, while Ki values indicate the inhibition constant for antagonist or binding activity. Differences in reported values may be due to variations in assay methodologies and cell lines used.

Challenges in Estimating In Vivo Neurochemical Mode of Action Due to Receptor Promiscuity

A significant challenge in understanding the in vivo neurochemical mode of action of compounds like this compound stems from the promiscuity of oxytocin and vasopressin receptors and the potential for off-target effects nih.govresearchgate.netelifesciences.orgelifesciences.orgnih.gov. While this compound demonstrates activity primarily at OXTR, AVPR1a, and AVPR2 tocris.comwikipedia.org, the relatedness of these G protein-coupled receptors (GPCRs) means that ligands can bind to and modulate multiple receptor subtypes, potentially leading to a complex pharmacological profile in vivo nih.govresearchgate.netelifesciences.org.

The oxytocin receptor itself can exhibit promiscuous coupling to different G proteins (Gq and Gi/Go), which can result in opposing downstream cellular effects depending on the cell type and context researchgate.net. This intrinsic receptor property, combined with a ligand like this compound that interacts with multiple receptor subtypes (OXTR, AVPR1a, AVPR2), makes it challenging to definitively attribute observed in vivo effects solely to OXTR activation or blockade of a specific vasopressin receptor subtype.

Estimating the precise neurochemical pathways modulated by this compound in the brain is further complicated by factors such as blood-brain barrier penetration and regional receptor distribution. The interplay between OXTR, AVPR1a, and AVPR2 in various brain circuits involved in social behavior, anxiety, and stress responses means that simultaneous modulation of these targets by a single compound can lead to intricate and sometimes unpredictable outcomes.

Development of More Selective OXTR Agonists and AVPR Antagonists

The challenges posed by receptor promiscuity highlight the critical need for the development of more selective ligands targeting the oxytocin and vasopressin receptor systems researchgate.netchemsrc.comalzdiscovery.orgnih.govresearchgate.netnih.gov. The goal is to design compounds that selectively activate or block a single receptor subtype (e.g., a highly selective OXTR agonist or a selective AVPR1a antagonist) to better dissect the specific roles of each receptor in different physiological and behavioral processes and to minimize potential off-target effects.

This compound, while showing some selectivity for OXTR over AVPR1b, still exhibits activity at AVPR1a and AVPR2 nih.gov. This multi-target profile, while potentially useful for studying receptor interactions, also underscores the need for compounds with cleaner profiles for specific therapeutic applications. Researchers are actively pursuing the discovery and synthesis of novel non-peptide agonists and antagonists with improved selectivity profiles nih.govuniba.itwikipedia.orgresearchgate.net. Recent efforts have led to the identification of novel small-molecule OXTR agonists with significantly higher selectivity over the vasopressin V1A receptor wikipedia.org.

The development of highly selective ligands is crucial for accurately characterizing the functional consequences of activating or blocking individual receptor subtypes in preclinical models and for translating these findings into potential therapeutic strategies. Selective AVPR antagonists are also being investigated for various conditions, including prostate cancer, based on the protumorigenic functions of certain AVPR subtypes aacrjournals.org.

Exploration of Novel Mechanisms Independent of Direct Receptor Action (e.g., Oxytocin Metabolite Pathways)

While this compound is designed to act directly on oxytocin and vasopressin receptors, research is also exploring novel mechanisms of action within the broader oxytocin system that are independent of direct receptor binding wikipedia.orggoogle.com. One such area of investigation involves the potential activity of oxytocin metabolites.

Studies have shown that oxytocin is metabolized into various fragments, and some of these metabolites may possess biological activity nih.govnih.gov. For instance, the oxytocin metabolite OT(4-9) has been shown to exert prosocial effects in a mouse model of autism, whereas synthetic OXTR agonists like this compound and carbetocin did not show such efficacy in the same model nih.govnih.gov. This suggests that some of the in vivo effects attributed to oxytocin might be mediated, at least in part, by its metabolites acting through mechanisms other than direct activation of the canonical OXTR nih.govnih.gov.

The precise mechanisms by which oxytocin metabolites like OT(4-9) exert their effects are not yet fully understood and represent an active area of research. These mechanisms could involve interactions with different receptors, modulation of other neurotransmitter systems, or intracellular signaling pathways independent of the classical OXTR.

The finding that this compound, a direct OXTR agonist, did not replicate the prosocial effects of an oxytocin metabolite in a specific preclinical model highlights the potential importance of these alternative pathways and suggests that targeting metabolite pathways could be a novel therapeutic strategy nih.govnih.gov. This area of research is still in its early stages, and further studies are needed to identify the active metabolites, their targets, and their therapeutic potential.

Opportunities for Novel Therapeutic Strategy Development in Preclinical Disease Models

The pharmacological characterization of compounds like this compound and the growing understanding of the oxytocin and vasopressin systems have opened up opportunities for developing novel therapeutic strategies in various preclinical disease models. The involvement of these systems in a wide range of physiological and behavioral processes, including social behavior, anxiety, stress, and pain, suggests their potential as targets for therapeutic intervention in neuropsychiatric disorders and other conditions nih.govresearchgate.net.

Preclinical studies utilizing compounds like this compound have contributed to our understanding of the potential for modulating the oxytocin system. While this compound itself did not show prosocial efficacy in the BALB/cByJ mouse model of ASD-like social deficits, its use in such studies helps to differentiate the effects of direct OXTR agonism from other potential mechanisms, such as those mediated by oxytocin metabolites nih.govnih.govresearchgate.net.

The development of more selective OXTR agonists and AVPR antagonists, informed by SAR studies and the need to overcome receptor promiscuity, is crucial for advancing therapeutic strategies. These selective compounds can be used in preclinical models to investigate the specific therapeutic potential of targeting individual receptor subtypes in diseases such as autism spectrum disorder, anxiety disorders, depression, and potentially even conditions involving pain or inflammation nih.govresearchgate.netresearchgate.net.

Furthermore, the exploration of novel mechanisms, such as the role of oxytocin metabolites, presents entirely new avenues for drug discovery and therapeutic development nih.govnih.gov. Identifying compounds that mimic the beneficial effects of metabolites or modulate the enzymes involved in oxytocin metabolism could lead to the development of therapies with distinct advantages.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for TC OT 39 studies?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:

- Population: What biological systems or models are targeted by this compound?

- Intervention: What experimental conditions (e.g., dosage, administration routes) are applied?

- Comparison: How does this compound compare to structurally similar compounds?

- Outcome: What measurable effects (e.g., binding affinity, toxicity) are prioritized?

- Time: What duration is required to observe outcomes?

Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .

Q. What methodologies are effective for synthesizing this compound in laboratory settings?

- Methodological Answer :

Literature Review : Identify peer-reviewed protocols for synthesizing analogous compounds, prioritizing journals with high impact factors (e.g., Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility) .

Parameter Optimization : Use factorial design to test variables like temperature, solvent polarity, and catalyst concentration.

Characterization : Employ spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to verify purity and structure.

Document all steps in line with reproducibility standards .

Q. How should researchers conduct a systematic literature review for this compound?

- Methodological Answer :

- Primary Sources : Search databases like PubMed and SciFinder for original studies on this compound’s synthesis, properties, or applications.

- Secondary Sources : Use review articles to identify gaps (e.g., conflicting results in toxicity assays).

- Keyword Strategy : Combine terms like “this compound” + “kinetics” or “structural analogs” to balance specificity and breadth .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound experimental data (e.g., conflicting toxicity results)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity.

- Principal Component Analysis (PCA) : Identify latent variables (e.g., solvent purity, assay type) contributing to discrepancies, as demonstrated in multi-dimensional impact analyses .

- Controlled Replication : Replicate experiments under standardized conditions, ensuring adherence to protocols from high-impact studies .

Q. What strategies optimize this compound’s experimental design for reproducibility?

- Methodological Answer :

- Pre-Registration : Outline hypotheses, methods, and analysis plans in public repositories (e.g., Open Science Framework) to reduce bias.

- Blind Testing : Assign sample preparation and data analysis to separate team members to minimize observer bias.

- Negative Controls : Include controls for solvent effects, temperature fluctuations, and instrument calibration .

Q. How can multi-dimensional impact measures evaluate this compound’s scientific significance?

- Methodological Answer :

- Composite Metrics : Combine traditional citation counts with altmetrics (e.g., dataset downloads, protocol adoptions).

- Impact Table :

- PCA Validation : Validate impact dimensionality using PCA to avoid over-reliance on single metrics (e.g., Impact Factor) .

Data Analysis & Ethical Considerations

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Outlier Detection : Use Grubbs’ test or robust regression to address anomalous data points.

- Ethical Reporting : Disclose all data transformations and excluded outliers in supplementary materials .

Q. How can researchers ensure ethical rigor in this compound studies involving human-derived samples?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。